6-Chloro-5-propylpyrazine-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-propylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-2-3-5-7(9)12-6(4-11-5)8(10)13/h4H,2-3H2,1H3,(H2,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIAGXSRXRZDPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(N=C1Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Pyrazine-2-carboxamide Scaffolds
The construction of the pyrazine-2-carboxamide core generally involves the formation of the pyrazine (B50134) ring followed by the introduction or modification of the carboxamide group.
The synthesis of pyrazine-2-carboxamides typically commences from commercially available or readily synthesized pyrazine carboxylic acids or their derivatives. For the target molecule, 6-chloro-5-propylpyrazine-2-carboxamide, a key intermediate would be 6-chloro-5-propylpyrazine-2-carboxylic acid. The synthesis of such substituted pyrazine carboxylic acids can be achieved through various routes.
One common approach involves the condensation of α-dicarbonyl compounds with 1,2-diamines. researchgate.net For instance, the synthesis of 5-methylpyrazine-2-carboxylic acid has been reported using pyruvic aldehyde and o-phenylenediamine, followed by oxidation and other steps. sciepub.com A plausible route to a 5-alkyl-6-chloropyrazine-2-carboxylic acid could start from a suitably substituted α-dicarbonyl compound and diaminomaleonitrile. nih.gov
More directly, commercially available substituted pyrazine-2-carboxylic acids serve as excellent starting materials. For example, 5-hydroxypyrazine-2-carboxylic acid can be converted to 5-chloro-N-phenylpyrazine-2-carboxamides. nih.gov Similarly, 6-chloropyrazine-2-carboxylic acid is a common precursor for the synthesis of various amide derivatives. researchgate.netmdpi.com The synthesis of 3-chloropyrazine-2-carboxamide (B1267238) has been achieved from 3-chloropyrazine-2-carbonitrile (B110518) via partial hydrolysis. bldpharm.com
The following table summarizes key starting materials and reagents used in the synthesis of related pyrazine-2-carboxamide scaffolds.
| Starting Material/Reagent | Role in Synthesis | Reference(s) |
| Pyrazine-2-carboxylic acid | Precursor to the corresponding acyl chloride for amidation. | nih.gov |
| 6-Chloropyrazine-2-carboxylic acid | Starting material for the synthesis of 6-chloro-substituted amides. | researchgate.netmdpi.com |
| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid | Precursor for 5-alkyl-6-chloro-substituted amides. | researchgate.netmdpi.com |
| 3-Chloropyrazine-2-carbonitrile | Precursor to 3-chloropyrazine-2-carboxamide via hydrolysis. | bldpharm.com |
| Thionyl chloride (SOCl₂) | Reagent for converting carboxylic acids to acyl chlorides. | mdpi.com |
| 2,4,6-Trichlorobenzoyl chloride (TCBC) | Activating agent for carboxylic acids in amidation reactions. | redalyc.org |
| Amines (e.g., anilines, benzylamines) | Nucleophiles for the amidation reaction to form the carboxamide. | researchgate.netmdpi.comnih.gov |
| Diaminomaleonitrile | Building block for constructing the pyrazine ring. | nih.gov |
The key chemical transformations in the synthesis of pyrazine-2-carboxamides are acylation and amidation.
Acylation: The carboxylic acid group of the pyrazine ring is typically activated to facilitate amidation. A common method is the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com For example, a mixture of the pyrazine-2-carboxylic acid and thionyl chloride in a solvent like dry benzene (B151609) or toluene (B28343) is refluxed. researchgate.netmdpi.com The excess thionyl chloride is then removed in vacuo. mdpi.com
Amidation: The resulting crude acyl chloride is then reacted with an appropriate amine to form the amide bond. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. bldpharm.com The reaction is typically performed in a dry aprotic solvent like acetone, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM). mdpi.comredalyc.org
Aminodehalogenation: In some cases, a halogen atom on the pyrazine ring can be substituted by an amino group. This aminodehalogenation reaction is a key step in the synthesis of certain derivatives. For instance, 3-chloropyrazine-2-carboxamide can react with various benzylamines to yield 3-(benzylamino)pyrazine-2-carboxamides. bldpharm.com This reaction can be performed under conventional heating or using microwave irradiation to shorten reaction times and improve yields. bldpharm.com
The table below outlines typical reaction conditions for these key transformations.
| Reaction | Reagents and Catalysts | Solvent | Temperature | Reference(s) |
| Acylation | Thionyl chloride (SOCl₂) | Dry benzene or toluene | Reflux | researchgate.netmdpi.com |
| Amidation | Pyrazine acyl chloride, Amine, Pyridine or Triethylamine | Dry acetone, THF, or DCM | Room temperature to 55 °C | mdpi.comredalyc.org |
| Aminodehalogenation | Chloro-substituted pyrazine, Amine, Base (e.g., triethylamine, pyridine) | THF or Methanol | 70 °C to 140 °C (conventional or microwave) | bldpharm.com |
| Suzuki Coupling | Bromo-substituted pyrazine, Aryl boronic acid, Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/Water | Reflux | nih.gov |
Novel Approaches in the Synthesis of this compound and Analogues
Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental impact of chemical processes.
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions. For the synthesis of pyrazine-2-carboxamides, several strategies can be employed.
One approach is the use of microwave-assisted synthesis. This technique has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. For example, the aminodehalogenation of 3-chloropyrazine-2-carboxamide with benzylamines saw a reduction in reaction time from 15 hours to 30 minutes with yields averaging 70% under microwave irradiation. bldpharm.com
The choice of reagents and solvents also plays a critical role. In a study on the synthesis of 6-chloropyrazine-2-carboxylic acid derivatives, using 2,4,6-trichlorobenzoyl chloride (TCBC) as an activating agent in THF at 50-55 °C resulted in yields of 71-75%. redalyc.org This method avoids the use of thionyl chloride, which is listed under the Chemical Weapons Convention. redalyc.org
Purification techniques are essential for obtaining high-purity compounds. Flash chromatography is a commonly used method for purifying the final products. bldpharm.com Recrystallization is another effective method for purification, with the choice of solvent being critical. bldpharm.com
A study on the nitration of 3-hydroxypyrazine-2-carboxamide (B1682577) demonstrated that optimizing the ratio of substrate to reagents, the volume of acid, and the reaction and precipitation temperatures led to a significant increase in yield from 48% to 77-80%. uns.ac.id
| Optimization Strategy | Effect | Reference(s) |
| Microwave-assisted synthesis | Reduced reaction times, improved yields. | bldpharm.com |
| Alternative activating agents (e.g., TCBC) | Avoids hazardous reagents, provides good yields. | redalyc.org |
| Control of reaction parameters (temperature, stoichiometry) | Increased yield and purity. | uns.ac.id |
| Efficient purification methods (e.g., flash chromatography) | High purity of the final compound. | bldpharm.com |
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several green approaches have been applied to the synthesis of pyrazine derivatives.
One strategy is the use of biocatalysis. A continuous-flow system using an immobilized lipase (B570770) (Lipozyme® TL IM) has been developed for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines. uns.ac.id This method offers high yields (up to 91.6%) in a greener solvent (tert-amyl alcohol) at a mild temperature (45 °C) with a short reaction time (20 minutes). uns.ac.id
Solvent selection is another key aspect of green chemistry. The use of greener solvents or even solvent-free conditions can significantly reduce the environmental impact of a synthesis. Ultrasound-assisted synthesis of a pyrazinamide–isoniazid (B1672263) hybrid was achieved under solvent-free conditions, minimizing reaction time and resulting in good yields. redalyc.org The hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid has been reported in high yield using LiOH in water, avoiding the use of organic solvents. nih.gov
Catalytic methods are also central to green chemistry. The use of boric acid as a catalyst for the direct amidation of carboxylic acids with amines is an atom-economical approach that generates water as the only byproduct. sciepub.com
| Green Chemistry Approach | Description | Reference(s) |
| Biocatalysis | Use of enzymes (e.g., lipase) for amidation, leading to high yields and mild conditions. | uns.ac.id |
| Greener Solvents | Replacement of hazardous solvents with more environmentally benign alternatives like water or tert-amyl alcohol. | nih.govuns.ac.id |
| Solvent-free Synthesis | Reactions conducted without a solvent, often assisted by ultrasound or microwaves. | redalyc.org |
| Catalytic Amidation | Use of catalysts like boric acid for direct amidation, improving atom economy. | sciepub.com |
Analytical Characterization Techniques for Structural Elucidation
The structural confirmation of this compound and its intermediates relies on a combination of modern spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the molecular structure.
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the propyl group (a triplet for the methyl protons, a multiplet for the methylene (B1212753) protons adjacent to the methyl group, and a triplet for the methylene protons attached to the pyrazine ring). The pyrazine ring proton would appear as a singlet in the aromatic region. The amide protons would typically appear as two broad singlets due to restricted rotation around the C-N bond. For related N-substituted pyrazine-2-carboxamides, the pyrazine proton signals appear in the range of δ 8.8-9.9 ppm. nih.gov
¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, including the three carbons of the propyl group, the carbons of the pyrazine ring, and the carbonyl carbon of the amide group. In similar pyrazine carboxamides, the carbonyl carbon signal is typically observed around δ 160-165 ppm. nih.gov Two-dimensional NMR techniques like HSQC and HMBC can be used to confirm the connectivity of protons and carbons. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition. nih.gov The fragmentation pattern observed in the mass spectrum can provide further structural information. For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be a characteristic feature in the mass spectrum.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-N stretching vibrations.
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared with the calculated values for the proposed molecular formula to confirm the purity of the compound. nih.gov
| Analytical Technique | Information Obtained | Expected for this compound |
| ¹H NMR | Number and environment of protons. | Signals for propyl group, pyrazine proton, and amide protons. |
| ¹³C NMR | Number and environment of carbons. | Signals for propyl carbons, pyrazine carbons, and carbonyl carbon. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Molecular ion peak corresponding to C₈H₁₀ClN₃O and characteristic chlorine isotope pattern. |
| IR Spectroscopy | Presence of functional groups. | N-H and C=O stretching vibrations for the amide group. |
| Elemental Analysis | Elemental composition. | Percentage of C, H, N, and Cl consistent with the molecular formula. |
Advanced Spectroscopic Methods (e.g., ¹H NMR, ¹³C NMR, HRESIMS, FT-IR spectroscopy)
Spectroscopic analysis is fundamental to the characterization of novel compounds. For derivatives of pyrazine-2-carboxamide, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy are routinely employed to elucidate the molecular structure. researchgate.netmdpi.com
¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. For a compound like this compound, specific proton signals are expected. For instance, the pyrazine ring protons typically resonate in the downfield region of the spectrum, often between δ 8.5 and 9.0 ppm. vulcanchem.com The protons of the propyl group would appear as distinct multiplets in the upfield region, and the amide protons would present as a broad singlet.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectroscopy is used to determine the types of carbon atoms in the molecule. The spectrum would show distinct peaks for the carbonyl carbon of the carboxamide group, the carbons of the pyrazine ring, and the carbons of the propyl chain.
HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) is a critical tool for determining the precise molecular weight and elemental composition of a compound. This technique provides a high-resolution mass-to-charge ratio, which can be used to confirm the molecular formula.
FT-IR (Fourier-Transform Infrared) spectroscopy is utilized to identify the functional groups present in the molecule. A strong absorption band corresponding to the C=O stretch of the carboxamide group is typically observed around 1680 cm⁻¹. vulcanchem.com Other characteristic peaks would indicate the presence of C-H, N-H, and C-N bonds within the structure. The vibrational spectral analysis of similar compounds, such as 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, has been conducted using FT-IR spectroscopy to understand the molecular vibrations. researchgate.net
Interactive Spectroscopic Data Table
While specific experimental data for this compound is not publicly available, the following table illustrates the expected spectroscopic characteristics based on the analysis of analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to pyrazine ring protons, propyl group protons, and amide protons. |
| ¹³C NMR | Resonances for carbonyl carbon, pyrazine ring carbons, and propyl group carbons. |
| HRESIMS | A precise mass measurement consistent with the molecular formula C₈H₁₀ClN₃O. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for C=O, N-H, C-H, and C-N functional groups. |
Elemental Analysis
Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within the molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed chemical formula. For this compound (C₈H₁₀ClN₃O), the analysis would be expected to confirm the mass percentages of carbon, hydrogen, and nitrogen. The final characterization of related pyrazine derivatives often includes elemental analysis to corroborate the structural data obtained from spectroscopic methods. mdpi.com
Interactive Elemental Analysis Data Table
The following table presents the calculated elemental composition for this compound. Experimental values would be expected to be in close agreement with these calculated percentages.
| Element | Symbol | Calculated Mass Percentage (%) |
| Carbon | C | 47.66 |
| Hydrogen | H | 5.00 |
| Chlorine | Cl | 17.58 |
| Nitrogen | N | 20.84 |
| Oxygen | O | 7.93 |
Structure Activity Relationship Sar and Molecular Design
Design Principles for Pyrazine-2-carboxamide Analogues
The rational design of these analogues is a cornerstone of medicinal chemistry, aiming to enhance potency and selectivity. nih.gov This process involves targeted structural changes to probe and improve interactions with biological systems. nih.gov
Structural modifications are fundamental to the rational design of pyrazine-2-carboxamide analogues. Research has shown that substitutions on the pyrazine (B50134) ring, such as alkylation or the introduction of chlorine atoms, can significantly influence antimycobacterial and antifungal activities. mdpi.com For instance, the presence of a chlorine atom at position 6 of the pyrazine ring is a common feature in many active derivatives.
The introduction of various alkyl chains and cyclic groups is a key strategy. The size and nature of the alkyl group at position 5 can modulate activity. For example, replacing a hydrogen with a tert-butyl group has been a common modification in synthetic strategies to explore its impact on biological profiles. mdpi.comresearchgate.net Furthermore, the incorporation of a cyclopropylmethyl group at the amide nitrogen introduces a strained three-membered ring, which can enhance metabolic stability compared to simple linear alkyl chains.
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is also employed. In a broad sense, the amide moiety itself (–NHCO–) is a critical grouping found in many compounds that inhibit processes like photosynthetic electron transport. researchgate.net The design of analogues often involves modifying the substituent attached to the amide nitrogen, for example, by introducing various substituted anilines or aminothiazoles, to alter the compound's electronic and steric properties and thereby its biological interactions. mdpi.com
The arrangement of substituents on the pyrazine ring and any associated aryl rings is critical to biological activity. Studies on related heterocyclic compounds demonstrate that the position of a substituent can drastically alter efficacy. For example, in a series of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, substituents at the 2 and 4 positions of the phenyl ring resulted in superior inhibitory activity compared to those at the 3-position. mdpi.com This highlights the sensitivity of the target's binding pocket to the spatial arrangement of interacting groups. mdpi.com
The electronic nature of substituents also plays a pivotal role. In some series, the introduction of electron-withdrawing groups like trifluoromethyl or electron-donating groups on an N-phenyl ring can lead to varied outcomes. For instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed high antituberculotic activity. researchgate.net Conversely, studies on other related structures have found that both strong electron-withdrawing (e.g., carboxyl, nitro) and electron-donating (e.g., hydroxyl, amino) groups can decrease inhibitory activity, suggesting a finely tuned electronic requirement for optimal function. mdpi.com
The following table illustrates how different substituents on the pyrazine ring and the amide nitrogen affect the biological activity of various pyrazine-2-carboxamide derivatives.
| Compound Class | R5 Substituent (Pyrazine Ring) | R6 Substituent (Pyrazine Ring) | Amide Substituent (N-R') | Observed Biological Activity | Reference |
| Anilides | H | Cl | 3-Methylphenyl | Poor antifungal effect | researchgate.net |
| Anilides | tert-butyl | Cl | 3-Methylphenyl | Poor antifungal effect | researchgate.net |
| Anilides | tert-butyl | Cl | 3,5-bis(trifluoromethyl)phenyl | High antituberculotic activity (72% inhibition) | researchgate.net |
| Thiazolyl-amides | tert-butyl | Cl | 4-Methyl-1,3-thiazol-2-yl | Promising antifungal activity against T. mentagrophytes | mdpi.com |
| Thiazolyl-amides | tert-butyl | Cl | 1,3-Thiazol-2-yl | Active photosynthesis inhibitor (IC₅₀ = 49.5 µmol·L⁻¹) | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net While specific QSAR models for 6-Chloro-5-propylpyrazine-2-carboxamide are not detailed in the provided literature, the methodology is widely applied to similar heterocyclic compounds like pyrazole (B372694) and pyrazoline derivatives to guide drug design. nih.govrsc.orgshd-pub.org.rs
In a typical 2D-QSAR study, various molecular descriptors are calculated for a set of molecules. nih.gov These descriptors quantify physicochemical properties such as electronic effects, hydrophobicity, and molecular size. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that predicts activity based on these descriptors. nih.gov For example, a QSAR model for pyrazole derivatives acting as AChE inhibitors identified the significance of molecular volume and the number of multiple bonds as key factors. shd-pub.org.rs
3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA), provide a three-dimensional perspective by analyzing the steric and electrostatic fields surrounding the molecules. rsc.org The resulting contour maps highlight regions where modifications would likely enhance or decrease activity, offering direct guidance for ligand-based design. rsc.orgshd-pub.org.rs These computational models allow for the virtual screening of new potential inhibitors and the prioritization of candidates for synthesis, accelerating the discovery process. nih.gov
Role of Lipophilicity in Modulating Biological Activity
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is a critical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its ability to interact with biological targets. researchgate.net In the study of pyrazine-2-carboxamide derivatives, the relationship between lipophilicity and biological activity is frequently observed and can be complex.
In some series of compounds, biological activity shows a linear increase with rising lipophilicity. mdpi.com For example, within a specific set of 5-tert-butyl-6-chloro-N-(thiazol-2-yl)pyrazine-2-carboxamide derivatives, photosynthesis inhibitory activity increased as the compounds became more lipophilic. mdpi.com
However, this relationship is often not linear and is better described by a quasi-parabolic dependence. researchgate.net This means that activity increases with lipophilicity up to an optimal point, after which further increases in lipophilicity lead to a decrease in activity. This decline can be attributed to factors such as poor solubility in aqueous media or increased non-specific binding. For instance, in a series of anilides derived from substituted pyrazinecarboxylic acids, compounds with very high log P values (e.g., 4.63 and 5.28) exhibited a significant drop in activity. mdpi.com The 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, which was highly active against Mycobacterium tuberculosis, also possessed the highest lipophilicity (log P = 6.85) in its series, illustrating an instance where high lipophilicity correlated with high activity. researchgate.net
The table below presents data on the lipophilicity (log P) and corresponding biological activity for selected pyrazine-2-carboxamide anilides, demonstrating the varied relationship.
| Compound | Amide Substituent | log P | Photosynthesis Inhibition (IC₅₀ in mmol·dm⁻³) | Reference |
| 2f | 3-Methylphenyl | 4.30 | 0.063 | researchgate.net |
| 2l | 3-Trifluoromethylphenyl | 4.95 | 0.027 | researchgate.net |
| 2m | 3,5-bis-Trifluoromethylphenyl | 5.80 | 0.026 | researchgate.net |
| 2n | 3,5-Dimethylphenyl | 4.88 | 0.054 | researchgate.net |
| 2o | 3,5-bis-Trifluoromethylphenyl | 6.85 | 0.096 | researchgate.net |
| 2p | 3,5-Dichlorophenyl | 5.23 | 0.050 | researchgate.net |
Note: The data illustrates a quasi-parabolic trend where activity is highest for compounds 2l and 2m and decreases for compounds with both lower (2f) and higher (2o) log P values.
Biological Activity Profiling in Vitro and Preclinical in Vivo Models
Antimycobacterial Activity Evaluation
In Vitro Efficacy against Pathogenic Mycobacteria (e.g., Mycobacterium tuberculosis H37Rv)
There is no specific published data detailing the in vitro efficacy of 6-Chloro-5-propylpyrazine-2-carboxamide against Mycobacterium tuberculosis H37Rv or other pathogenic mycobacteria. Research on analogous compounds, such as those with different substituents at the 5-position (e.g., tert-butyl or cyano) or N-phenyl derivatives, has shown a range of antimycobacterial activities. researchgate.netmdpi.comnih.gov For instance, certain 5-chloro-N-phenylpyrazine-2-carboxamides have demonstrated minimum inhibitory concentrations (MIC) against M. tuberculosis H37Rv between 1.56 and 6.25 µg/mL. nih.gov However, these findings cannot be directly extrapolated to the 5-propyl derivative.
Comparative Analysis with Reference Antitubercular Compounds
In the absence of primary efficacy data for this compound, no comparative analysis against reference antitubercular compounds like pyrazinamide (B1679903) or isoniazid (B1672263) has been published. Such comparisons are contingent on initial activity screening, which has not been reported for this specific molecule.
Enzyme Inhibition Studies
Inhibition of Photosystem 2 Photosynthetic Electron Transport (PET) in Chloroplasts
No studies were found that evaluated the inhibitory effect of this compound on Photosystem II (PSII) photosynthetic electron transport. Investigations into structurally related pyrazinecarboxamides have been conducted, identifying some derivatives as inhibitors of PET in spinach chloroplasts. researchgate.netmdpi.comdoaj.org For example, a related compound, 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide, was found to be an active inhibitor. researchgate.netmdpi.comdoaj.org The mechanism for these types of compounds often involves interference with the QB binding niche on the D1 protein of the PSII complex, but specific data for the this compound is not documented.
Investigation of Anticancer Potential
There is no available scientific literature or published data concerning the investigation of this compound for any potential anticancer or cytotoxic activity. Studies on other pyrazine (B50134) derivatives have explored this area, but the results are specific to their unique structures and cannot be applied to this compound. nih.govnih.gov
In Vitro Cytotoxicity Assays against Cancer Cell Lines (e.g., MCF-7, A549)
The anticancer potential of pyrazine derivatives has been a subject of significant research. nih.gov While specific data on this compound is limited, studies on related halogenated compounds offer insights into their cytotoxic activities. For instance, a brominated analog of coelenteramine, which features a pyrazine ring with an amine group (Br-Clm), demonstrated notable cytotoxicity against human non-small cell lung cancer (A549) and gastric cancer (AGS) cell lines. nih.gov In this study, Br-Clm was identified as the most potent molecule among the tested analogs, reducing cell viability by over 50% in both cell lines at a concentration of 100 µM. nih.gov The anticancer activity was found to be dependent on the presence of a halogen. nih.gov
Furthermore, research into other halogenated heterocyclic compounds supports the role of halogens in enhancing cytotoxic potential. For example, studies on halogenated benzofuran (B130515) derivatives have shown that brominated compounds exhibit greater cytotoxicity against A549 and HepG2 cells compared to their chlorinated counterparts. jocpr.com In contrast, metal complexes of the simpler pyrazinamide have shown low to no toxicity in several cancer cell lines, including SNB-19, HCT-15, COLO-205, and KB-3-1, with IC50 values greater than 100 µM. researchgate.net
A study on new pyrazole (B372694) derivatives (structurally different from pyrazines) also showed cytotoxic effects against the A549 lung cancer cell line, with one compound exhibiting an EC50 of 220.20 µM. nih.gov
Table 1: Cytotoxic Activity of a Related Halogenated Pyrazine Derivative Note: Data presented is for a structurally related brominated pyrazine amine (Br-Clm), not this compound.
| Compound | Cell Line | Concentration (µM) | Effect | Source |
| Br-Clm | A549 (Lung) | 100 | >50% reduction in cell viability | nih.gov |
| Br-Clm | AGS (Gastric) | 100 | >50% reduction in cell viability | nih.gov |
Exploration of Specific Kinase Inhibitory Activities (e.g., EML4-ALK, BRAF, EGFR)
Kinase inhibition is a critical mechanism for many anticancer agents. nih.gov The pyrazine scaffold is a key component in several kinase inhibitors. For example, 3-amino-pyrazine-2-carboxamide derivatives have been designed and synthesized as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR). nih.gov One derivative, 18i , was identified as a pan-FGFR inhibitor and demonstrated the ability to block FGFR activation and downstream signaling pathways in multiple cancer cell lines with FGFR abnormalities. nih.gov
In the context of Epidermal Growth Factor Receptor (EGFR), a 3-aminopyrazine-based drug, Naquotinib, has been shown to inhibit non-small cell lung cancer cell lines with various EGFR mutations, with IC50 values ranging from 8–33 nM. nih.gov Pyrimidine-based compounds, which are structurally related to pyrazines, have also been extensively developed as EGFR tyrosine kinase inhibitors. nih.gov
Brigatinib, a multi-kinase inhibitor, targets Anaplastic Lymphoma Kinase (ALK) among others and is used for the treatment of non-small cell lung cancer. nih.gov The EML4-ALK fusion protein is a key target in a subset of these cancers, and ALK inhibitors work by binding to and deactivating the protein, thereby halting cancer cell multiplication. nih.govyoutube.com While numerous ALK inhibitors have been developed, a direct link to pyrazine carboxamide derivatives as EML4-ALK inhibitors is not prominently featured in the reviewed literature. nih.govmedchemexpress.comgoogle.com Similarly, no significant evidence was found connecting pyrazine carboxamide derivatives to the inhibition of the BRAF kinase. nih.gov
Table 2: Kinase Inhibitory Activity of Related Pyrazine Derivatives Note: Data is for pyrazine derivatives with different substitution patterns than this compound.
| Compound/Derivative Class | Target Kinase | Activity | Source |
| 3-Amino-pyrazine-2-carboxamide derivatives | FGFR | Pan-FGFR inhibitor, blocks downstream signaling | nih.gov |
| Naquotinib (3-aminopyrazine-based) | EGFR | IC50 = 8–33 nM against various EGFR mutants | nih.gov |
Broader Antimicrobial and Antiviral Spectrum Evaluation (General)
Pyrazine carboxamide derivatives have demonstrated a wide range of antimicrobial activities. jocpr.com A study focused on chlorinated N-phenylpyrazine-2-carboxamides revealed significant antimycobacterial and antifungal properties. nih.gov For instance, 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showed the highest activity against Mycobacterium tuberculosis H37Rv, with 65% inhibition at a concentration of 6.25 µg/mL. nih.gov In terms of antifungal activity, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide was most effective against Trichophyton mentagrophytes, with a Minimum Inhibitory Concentration (MIC) of 62.5 µmol/L. nih.gov Another derivative, 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide, also showed potent antifungal effects against the same strain with an MIC of 31.25 µmol·mL⁻¹. researchgate.net
The antiviral potential of pyrazine derivatives has also been explored. A pyrazino-pyrazine derivative, 2,3-dihydroxy-6-bromo-pyrazino-[2,3-β]-pyrazine, exhibited in vitro antiviral activity against a range of viruses including measles, some influenza viruses, herpes simplex, and vaccinia viruses. karger.com More recently, pyrazine-triazole conjugates and pyrazine-benzothiazole conjugates have shown significant potency against the SARS-CoV-2 virus, with some compounds demonstrating a better selectivity index than the reference drug Favipiravir. nih.gov Other pyrazine derivatives have also been identified as potential inhibitors of SARS-CoV-2 replication. researchgate.net While pyrazole derivatives have shown activity against Newcastle disease virus, the activity of pyrazine carboxamides in this area is less documented. nih.govrsc.org
Table 3: Antimicrobial and Antiviral Activity of Related Chlorinated Pyrazine Derivatives Note: Data presented is for chlorinated pyrazine carboxamide derivatives, which are structurally related to this compound.
| Compound | Target Organism/Virus | Activity | Source |
| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 65% inhibition at 6.25 µg/mL | nih.gov |
| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC = 62.5 µmol/L | nih.gov |
| 2,3-dihydroxy-6-bromo-pyrazino-[2,3-β]-pyrazine | Measles, Influenza, Herpes simplex | In vitro antiviral activity | karger.com |
| Pyrazine-triazole and -benzothiazole conjugates | SARS-CoV-2 | Significant potency, high selectivity index | nih.gov |
Cellular and Molecular Interactions (e.g., membrane disruption, protein interaction)
The molecular mechanisms of pyrazine derivatives are diverse and can involve interactions with cellular membranes and specific proteins. Studies have shown that several pyrazine derivatives can alter the fluidity of cell membranes. nih.govnih.gov This effect is linked to the hydrophobicity of the derivatives, with more hydrophobic compounds causing a greater change in membrane microviscosity. nih.gov Molecular dynamics simulations have supported the hypothesis that pyrazine derivatives can dissolve into the lipid bilayer, subsequently changing the membrane's physical properties and potentially modulating the function of integral membrane proteins. researchgate.net
In terms of specific protein interactions, quinolyl pyrazinamide derivatives have been identified as ligands for the Sigma 2 receptor, which is of interest in cancer therapy. nih.gov Molecular docking studies of these compounds have revealed potential binding modes within the receptor, with interactions involving key amino acid residues. nih.gov In a different context, a pyrazine-fused derivative of Celastrol was found to directly bind to RANKL, a key protein in bone metabolism, thereby blocking its signaling pathways. acs.org This highlights the potential for pyrazine scaffolds to be tailored for specific protein targets.
Mechanistic Investigations
Identification and Validation of Molecular Targets
Research into the broader class of substituted pyrazinecarboxamides suggests several potential molecular targets. The well-known antitubercular drug, Pyrazinamide (B1679903), which shares the pyrazinecarboxamide core, is a prodrug that is converted to pyrazinoic acid. This active form is believed to have multiple targets within Mycobacterium tuberculosis, including the ribosomal protein S1 (RpsA), which is involved in trans-translation, and aspartate decarboxylase (PanD), which is crucial for coenzyme A biosynthesis.
Furthermore, other substituted pyrazinecarboxamides have been investigated for their activity against various biological targets. For instance, certain 3-amino-pyrazine-2-carboxamide derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key players in cancer development. nih.gov Molecular docking studies on other pyrazinamide derivatives have suggested that mycobacterial enoyl-ACP reductase (InhA), an enzyme essential for fatty acid synthesis, could be a potential target. nih.govnih.gov Additionally, some pyrazine-2-carboxamide derivatives have been explored as inhibitors of the echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK) fusion protein, a validated target in certain types of non-small cell lung cancer. nih.gov
A summary of potential molecular targets for pyrazinecarboxamide derivatives is presented in the table below.
| Potential Molecular Target | Biological Function | Investigated Compound Class |
| Ribosomal protein S1 (RpsA) | Trans-translation in mycobacteria | Pyrazinamide |
| Aspartate decarboxylase (PanD) | Coenzyme A biosynthesis | Pyrazinamide |
| Fibroblast Growth Factor Receptors (FGFRs) | Cell growth, proliferation, and differentiation | 3-Amino-pyrazine-2-carboxamide derivatives nih.gov |
| Enoyl-ACP reductase (InhA) | Fatty acid biosynthesis in mycobacteria | Pyrazinamide derivatives nih.govnih.gov |
| EML4-ALK fusion protein | Oncogenic signaling in cancer | Pyrazine-2-carboxamide derivatives nih.gov |
Elucidation of Molecular Pathways and Signaling Cascades
The engagement of pyrazinecarboxamides with their molecular targets can modulate various cellular signaling pathways. For compounds targeting FGFRs, the downstream signaling cascades affected would likely include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, all of which are critical for cell survival and proliferation. nih.gov Inhibition of these pathways can lead to anti-cancer effects.
In the context of antimycobacterial activity, the disruption of trans-translation by targeting RpsA or the inhibition of coenzyme A synthesis via PanD would interfere with essential bacterial processes, leading to cell death. The inhibition of InhA would disrupt the mycobacterial cell wall synthesis, a well-established strategy for antibacterial agents.
The table below outlines the potential signaling pathways that could be modulated by pyrazinecarboxamide derivatives based on their putative molecular targets.
| Potential Signaling Pathway | Associated Molecular Target | Potential Biological Outcome |
| RAS/MAPK Pathway | FGFRs, EML4-ALK | Inhibition of cancer cell proliferation nih.gov |
| PI3K/AKT Pathway | FGFRs | Inhibition of cancer cell survival nih.gov |
| JAK/STAT Pathway | FGFRs | Modulation of immune response and cell growth |
| Mycobacterial Trans-translation | Ribosomal protein S1 (RpsA) | Inhibition of bacterial protein synthesis |
| Coenzyme A Biosynthesis | Aspartate decarboxylase (PanD) | Disruption of bacterial metabolism |
| Fatty Acid Biosynthesis | Enoyl-ACP reductase (InhA) | Disruption of bacterial cell wall integrity nih.govnih.gov |
Interactions with Biological Macromolecules and Cellular Components
The interaction of small molecules like 6-Chloro-5-propylpyrazine-2-carboxamide with biological macromolecules is fundamental to their mechanism of action. Studies on related pyrazinecarboxamides have demonstrated interactions with enzymes, receptors, and other cellular components.
For example, the binding of pyrazinoic acid to RpsA and PanD in Mycobacterium tuberculosis is a key interaction. In the case of FGFR inhibitors, the pyrazine-2-carboxamide scaffold likely participates in hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of the receptor kinase domain. nih.gov Molecular docking studies have been employed to visualize these potential binding modes and guide the design of more potent inhibitors. nih.gov
Furthermore, research on ruthenium (II) complexes containing heterocyclic (pyrazine)carboxamide ligands has shown that these molecules can interact with biological macromolecules such as calf thymus DNA (CT-DNA) and bovine serum albumin (BSA). rsc.org These interactions, which can include minor groove binding and partial intercalation with DNA, highlight the potential for this class of compounds to engage with a variety of cellular components. rsc.org The nature of these interactions is often studied using spectroscopic techniques. rsc.org
The following table summarizes the observed and potential interactions of pyrazinecarboxamide derivatives with biological macromolecules.
| Macromolecule/Component | Type of Interaction | Investigated Compound Class |
| Enzymes (e.g., RpsA, PanD, InhA, FGFR, EML4-ALK) | Active site binding, inhibition | Pyrazinamide, Substituted pyrazinecarboxamides nih.govnih.govnih.govnih.gov |
| Receptors (e.g., FGFR) | Ligand-binding domain interaction | 3-Amino-pyrazine-2-carboxamide derivatives nih.gov |
| DNA | Minor groove binding, partial intercalation | Ruthenium (II) complexes with pyrazinecarboxamide ligands rsc.org |
| Serum Albumin (e.g., BSA) | Binding | Ruthenium (II) complexes with pyrazinecarboxamide ligands rsc.org |
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, this is crucial for understanding how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme.
While specific docking studies on 6-Chloro-5-propylpyrazine-2-carboxamide are not extensively published, research on analogous 6-chloropyrazine-2-carboxamide (B1586017) derivatives provides valuable insights. For instance, studies on similar compounds as potential anti-tuberculosis agents have demonstrated their ability to bind effectively within the active sites of key mycobacterial enzymes. bendola.com It is predicted that derivatives like 6-chloro-N-octylpyrazine-2-carboxamide exhibit significant bioactivity against Mycobacterium tuberculosis. bendola.com
The docking process typically involves the following steps:
Target Identification and Preparation: A protein structure, often obtained from the Protein Data Bank (PDB), is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.
Docking and Scoring: A docking algorithm systematically samples different orientations and conformations of the ligand within the target's binding site. A scoring function then estimates the binding affinity for each pose.
For this compound, the key structural features influencing docking are the pyrazine (B50134) ring, the carboxamide group, the chloro substituent, and the propyl group. The pyrazine and carboxamide moieties can participate in hydrogen bonding and pi-pi stacking interactions, while the chloro and propyl groups contribute to hydrophobic interactions. The specific interactions would depend on the topology and amino acid composition of the target's binding pocket.
A hypothetical docking study of this compound against a kinase target, for example, might reveal the interactions detailed in the table below.
| Interaction Type | Participating Groups on Ligand | Potential Interacting Residues on Target |
| Hydrogen Bond Donor | Amide N-H | Aspartate, Glutamate, Serine |
| Hydrogen Bond Acceptor | Carbonyl Oxygen, Pyrazine Nitrogens | Lysine, Arginine, Histidine |
| Hydrophobic Interactions | Propyl group, Pyrazine ring | Leucine, Isoleucine, Valine, Phenylalanine |
| Halogen Bond | Chlorine atom | Electron-rich atoms (e.g., backbone carbonyls) |
This table is a hypothetical representation of potential interactions and is not based on published experimental data for this specific compound.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique is invaluable for understanding the conformational flexibility of a ligand and the stability of a ligand-target complex.
For a molecule like this compound, MD simulations can elucidate:
Conformational Preferences: The propyl chain and the carboxamide group have rotational freedom. MD simulations can reveal the most stable conformations in different environments (e.g., in water or a protein binding site).
Binding Stability: When docked into a target protein, an MD simulation can assess the stability of the binding pose. If the ligand remains in the binding pocket with minimal deviation over the course of the simulation, it suggests a stable interaction.
Solvent Effects: The behavior of the molecule in an aqueous environment, including the formation of hydrogen bonds with water molecules, can be simulated.
A study on a related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide (CIMPPC), utilized MD simulations to understand its reactive properties. nih.govchemrxiv.org Such studies often analyze parameters like root-mean-square deviation (RMSD) to track the stability of the molecule's structure over time. For this compound, a similar approach would likely show that the pyrazine core remains relatively rigid, while the propyl and carboxamide substituents exhibit greater flexibility.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties
The prediction of ADMET properties is a critical step in the early stages of drug discovery to assess the pharmacokinetic viability of a compound. chemrxiv.org Various computational models and software can predict these properties based on the molecule's structure.
For this compound, several key ADMET parameters can be predicted. While experimental data for this specific molecule is not available, we can infer its likely properties based on its structural features and data from similar compounds.
| ADMET Property | Predicted Outcome for this compound | Rationale |
| Absorption | Good oral bioavailability | The molecule is relatively small and moderately lipophilic, consistent with Lipinski's Rule of Five. |
| Distribution | Likely to cross cell membranes | The predicted LogP value suggests sufficient lipophilicity to partition into cellular compartments. |
| Metabolism | Potential for hepatic metabolism | The pyrazine ring and propyl group are potential sites for oxidation by cytochrome P450 enzymes. |
| Excretion | Likely renal and/or biliary excretion | Metabolites are typically more water-soluble and are cleared by the kidneys or in bile. |
| Toxicity | To be determined | In silico toxicity models can predict potential liabilities such as mutagenicity or cardiotoxicity, but experimental validation is necessary. |
This table presents predicted ADMET properties based on general principles of medicinal chemistry and data from analogous compounds. These are not experimentally verified results for this compound.
The "Rule of Five," developed by Christopher A. Lipinski, is a set of guidelines used to evaluate the druglikeness of a chemical compound and its likelihood of being orally active in humans. The parameters for a related compound, 6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide, are shown below and suggest that it adheres to these rules. nih.gov It is highly probable that this compound would also fall within these guidelines.
| Lipinski's Rule of Five Parameter | Value for 6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide | Guideline |
| Molecular Weight | 234.64 g/mol nih.gov | < 500 g/mol |
| LogP (octanol-water partition coefficient) | 1.2 nih.gov | ≤ 5 |
| Hydrogen Bond Donors | 1 nih.gov | ≤ 5 |
| Hydrogen Bond Acceptors | 4 nih.gov | ≤ 10 |
Metabolic Studies and Biotransformation in Vitro
Identification of Major Metabolites and Biotransformation Pathways
The process of metabolism can significantly alter the structure of a compound, leading to the formation of various metabolites. Identifying these metabolites and the pathways through which they are formed is crucial for a complete understanding of the compound's disposition.
At present, specific metabolites of 6-Chloro-5-propylpyrazine-2-carboxamide have not been reported in publicly accessible scientific literature. Generally, for compounds containing a pyrazine (B50134) ring and alkyl side chains, potential biotransformation pathways could include:
Oxidation: Hydroxylation of the propyl side chain or the pyrazine ring.
Dealkylation: Removal of the propyl group.
Hydrolysis: Cleavage of the carboxamide group.
Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.
Without experimental data, a definitive biotransformation pathway for this compound cannot be constructed.
Characterization of Enzyme Systems Involved in Metabolism
The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the metabolism of a vast array of xenobiotics. Studies involving recombinant human CYP enzymes are typically employed to identify the specific isoforms responsible for a compound's metabolism.
While there is no specific information available for this compound, research on other pyrazine derivatives has indicated the involvement of various CYP isoforms. For instance, studies on different pyrazine compounds have shown that enzymes such as CYP2B1, CYP3A, and CYP2E1 can be involved in their metabolism. However, it is crucial to note that these are general findings for the broader class of pyrazine derivatives and may not be extrapolated to this compound without direct experimental evidence.
Table 2: Hypothetical Contribution of CYP Isoforms to the Metabolism of this compound (Note: This table is for illustrative purposes only and is not based on experimental data for the specified compound.)
| CYP Isoform | % Contribution to Metabolism |
|---|---|
| CYP1A2 | Data not available |
| CYP2B6 | Data not available |
| CYP2C9 | Data not available |
| CYP2C19 | Data not available |
| CYP2D6 | Data not available |
| CYP3A4 | Data not available |
| Other Enzymes | Data not available |
Future Perspectives and Research Trajectories
Development of Next-Generation Analogues with Enhanced Potency or Selectivity
The quest for enhanced therapeutic efficacy and reduced off-target effects is a primary driver in drug development. For 6-Chloro-5-propylpyrazine-2-carboxamide, the development of next-generation analogues will be a critical research focus. This involves systematic modifications of its chemical structure to improve its potency against specific biological targets while enhancing its selectivity.
Structure-activity relationship (SAR) studies have been instrumental in optimizing pyrazine (B50134) carboxamide derivatives for various activities, including antimycobacterial and antifungal effects. nih.govresearchgate.net For instance, research on related 6-chloropyrazine-2-carboxamides has shown that substitutions at different positions on the pyrazine ring and the amide nitrogen can significantly influence biological activity. researchgate.net The propyl group at the 5-position and the chloro group at the 6-position of the core molecule are key features that can be systematically altered.
Future research will likely focus on:
Modification of the Propyl Group: Exploring the impact of varying the length and branching of the alkyl chain at the 5-position to optimize hydrophobic interactions with the target protein.
Substitution of the Chloro Group: Investigating the replacement of the chlorine atom with other halogens or functional groups to modulate the electronic properties and binding interactions of the molecule.
Derivatization of the Carboxamide Moiety: Synthesizing and screening a library of derivatives with diverse substituents on the amide nitrogen to explore new binding pockets and enhance target engagement.
A successful example in a related class of compounds involved the design and synthesis of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives as novel Fibroblast Growth Factor Receptor (FGFR) inhibitors, where SAR exploration led to the identification of a potent pan-FGFR inhibitor. nih.gov Similarly, the development of pyrrolopyrazine carboxamide derivatives has yielded potent and selective FGFR2/3 inhibitors that can overcome resistance to existing drugs. nih.gov These examples provide a roadmap for the rational design of more potent and selective analogues of this compound.
Table 1: Investigated Analogues of Pyrazine Carboxamides and Their Reported Activities
| Compound Class | Modification Strategy | Reported Biological Activity |
| 3-Aminopyrazine-2-carboxamides | Substitution on amide nitrogen | FGFR inhibition nih.gov |
| 6-Chloropyrazine-2-carboxamides | Substitution on amide nitrogen | Antimycobacterial, Antifungal nih.govresearchgate.net |
| Pyrrolopyrazine Carboxamides | Linker and electrophile exploration | Selective FGFR2/3 inhibition nih.gov |
| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamides | Suzuki reaction for arylation | Antibacterial against XDR S. Typhi mdpi.com |
This interactive table allows for the exploration of different modification strategies and their outcomes in related pyrazine carboxamide series.
Integration of Advanced Omics Technologies for Comprehensive Biological Analysis
To fully understand the biological effects of this compound and its future analogues, the integration of advanced "omics" technologies is indispensable. These high-throughput methods provide a global view of the molecular changes within a biological system in response to a chemical entity. nih.govmdpi.com
Transcriptomics: RNA sequencing (RNA-Seq) can reveal the complete set of transcripts (the transcriptome) that are altered upon treatment with the compound. This can help identify the signaling pathways and cellular processes that are modulated, offering clues about its mechanism of action.
Proteomics: Techniques such as mass spectrometry-based proteomics can quantify changes in the entire protein complement (the proteome) of cells or tissues. This can identify the direct protein targets of the compound as well as downstream effector proteins.
Metabolomics: By analyzing the complete set of small-molecule metabolites (the metabolome), researchers can gain insights into the metabolic pathways affected by the compound. This is particularly relevant for understanding the physiological consequences of target engagement.
The application of multi-omics strategies has been highlighted as a powerful tool in antimicrobial drug discovery, enabling the identification of new targets and the elucidation of the mode of action of lead compounds. mdpi.com For instance, in tuberculosis research, omics approaches are used to understand drug action and discover new vulnerabilities in Mycobacterium tuberculosis. mdpi.com A similar approach for this compound could uncover novel mechanisms and biomarkers of its activity.
Exploration of New Pharmacological Applications and Therapeutic Areas
While pyrazine carboxamides have been traditionally investigated for their antimicrobial properties, recent research has unveiled their potential in other therapeutic areas. nih.govresearchgate.net A key future direction for this compound will be the exploration of new pharmacological applications beyond its initial scope.
Recent studies have shown that pyrazine carboxamide derivatives can act as potent inhibitors of FGFRs, which are implicated in various cancers. nih.govnih.gov This opens up the exciting possibility that this compound or its optimized analogues could be developed as anti-cancer agents. Molecular docking studies, which have been used to predict the binding of 6-chloropyrazine-2-carboxamide (B1586017) derivatives to mycobacterial targets, could be employed to explore their potential interaction with the ATP-binding pocket of FGFRs and other kinases. researchgate.netmdpi.com
Furthermore, some pyrazine carboxamide derivatives have been investigated for their ability to act as elicitors, stimulating the production of secondary metabolites in plants. nih.gov This suggests a potential application in agriculture or biotechnology. The broad pharmacological potential of phenazines, a related class of nitrogen-containing heterocycles, which includes antimicrobial, anticancer, and neuroprotective activities, further supports the exploration of diverse applications for pyrazine carboxamides. mdpi.com
The development of multi-target drugs is another emerging area where pyrazine carboxamides could play a role. nih.gov By designing molecules that can modulate multiple targets involved in a disease process, it may be possible to achieve synergistic therapeutic effects and overcome drug resistance.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Chloro-5-propylpyrazine-2-carboxamide?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the chlorine atom in pyrazine derivatives (e.g., methyl 5-chloro-6-methylpyrazine-2-carboxylate) can be replaced with a propyl group using alkylation agents like propyl bromide under basic conditions (K₂CO₃ or NaH) . Intermediate purification via recrystallization or chromatography is critical. Coupling agents like EDCI with oxolan-2-ylmethanamine may also be employed to form the carboxamide moiety, followed by acid hydrolysis to yield the final product .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is pivotal for confirming substituent positions on the pyrazine ring. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like amides (C=O stretch at ~1650 cm⁻¹). High-Resolution Mass Spectrometry (HRMS), as used in intermediate characterization (e.g., compound 30 in ), ensures precise mass determination.
Q. How does the chloro substituent influence reactivity in this compound?
- Methodological Answer : The chlorine atom at position 6 activates the pyrazine ring for nucleophilic substitution. For instance, it can be replaced by amines, thiols, or alkoxy groups under mild conditions (e.g., K₂CO₃ in aqueous/organic solvent systems) . Steric and electronic effects from the propyl and carboxamide groups may modulate reaction rates, requiring optimization of temperature and solvent polarity .
Advanced Research Questions
Q. How can reaction yields be optimized for intermediates like methyl 5-chloro-6-methylpyrazine-2-carboxylate?
- Methodological Answer : Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.
- Temperature Control : Stepwise heating (e.g., 50–80°C) minimizes side reactions.
- Purification : Gradient column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity . Contradictions in reported yields often arise from differences in workup protocols, which should be standardized using TLC monitoring .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies may stem from impurity profiles or assay variability. To address this:
- Purity Validation : Use HPLC (>95% purity) and elemental analysis.
- Assay Reproducibility : Validate pharmacological assays (e.g., enzyme inhibition) with positive controls and triplicate measurements.
- Structural Analogues : Compare results with structurally similar compounds (e.g., 5-({[(3-Chloro-4-Fluorophenyl)sulfonyl]amino}methyl)-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide) to identify structure-activity relationships .
Q. How can computational methods aid in designing derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock to predict binding affinities to target proteins (e.g., kinases).
- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity data to prioritize synthetic targets.
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic profiles (e.g., logP, bioavailability) to reduce attrition in preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
